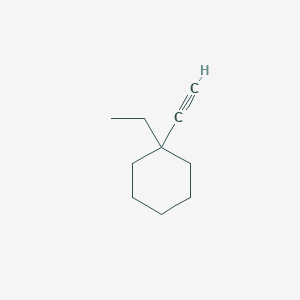
1-Ethyl-1-ethynylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-ethynylcyclohexane is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexane, where one hydrogen atom is replaced by an ethyl group and another by an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-ethynylcyclohexane can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the formation of an intermediate, which is then converted to the desired product through further chemical reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are common.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Ethylcyclohexane.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1-Ethyl-1-ethynylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Ethyl-1-ethynylcyclohexane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in reactions that form new carbon-carbon bonds, influencing the compound’s reactivity and stability. The pathways involved include:
Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to certain receptors, altering cellular responses.
Comparison with Similar Compounds
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar structural features.
1-Ethynyl-1-hydroxycyclohexane: Another derivative with a hydroxyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1-ethynylcyclohexane is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-ethyl-1-ethynylcyclohexane |
InChI |
InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h1H,4-9H2,2H3 |
InChI Key |
UQQMJCOBMDJCPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















